2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid
Description
Properties
IUPAC Name |
2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-19(20(23)24)22(4-2)21(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,3-4,13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQNWOMJYRUQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(CC)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Solution-Phase Synthesis
The most widely documented approach involves a three-step solution-phase synthesis:
- Amino Group Protection : Ethylamine is reacted with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system of water and dichloromethane (DCM). The reaction proceeds at 0–5°C for 2 hours, achieving >95% yield of Fmoc-ethylamine.
- Carboxylic Acid Activation : The butanoic acid moiety is activated using N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF). This step ensures efficient coupling with the protected amine.
- Coupling and Deprotection : The activated acid is coupled with Fmoc-ethylamine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. Post-coupling, the product is precipitated using cold diethyl ether and purified via recrystallization from ethanol/water mixtures.
Critical Parameters :
One-Pot Synthesis via Mixed Carbonate Intermediate
A streamlined one-pot method eliminates intermediate isolation steps:
- In Situ Protection : Ethylamine and Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) are combined in acetone at pH 7–8. The reaction achieves 85–90% conversion within 18–30 hours at 0–10°C.
- Direct Coupling : Butanoic acid is added alongside N,N'-carbonyldiimidazole (CDI) to activate the carboxylate group, enabling coupling without isolating the Fmoc-ethylamine intermediate.
Advantages :
- Reduced solvent usage (20–30% less than stepwise methods).
- Higher throughput due to minimized handling.
Purification and Characterization
Solvent Extraction
Post-synthesis, the crude product is extracted with ethyl acetate (EtOAc) at a 3:1 mass ratio to Acm (acetamidomethyl) groups. Washing with 10% NaCl removes unreacted Fmoc-OSu and byproducts.
Recrystallization
Recrystallization from ethanol/water (4:1 v/v) yields >99% purity. Key metrics:
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–82% | |
| Purity (HPLC) | 99.2–99.8% | |
| Melting Point | 152–154°C |
Chromatographic Methods
While industrial-scale processes avoid chromatography, analytical HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) confirms identity and purity.
Industrial-Scale Optimization
Cost-Efficiency Measures
Environmental Impact Mitigation
- Waste Reduction : The one-pot method generates 40% less organic waste compared to traditional stepwise synthesis.
- Green Solvents : Pilot studies substituting THF with cyclopentyl methyl ether (CPME) show comparable yields with lower toxicity.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Stepwise Solution | 78–82 | 99.2–99.8 | High | 450–600 |
| One-Pot Synthesis | 85–90 | 98.5–99.3 | Moderate | 350–500 |
| Enzymatic Coupling | 65–70 | 99.5–99.9 | Low | 800–1,200 |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reactions: Carbodiimides like dicyclohexylcarbodiimide (DCC) are used for peptide bond formation.
Major Products
The major products formed from these reactions are typically peptides or modified amino acids, depending on the specific synthetic goals .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H23NO4
- Molecular Weight : 353.41 g/mol
- CAS Number : 1699285-70-5
- IUPAC Name : 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its function in peptide synthesis and other chemical reactions.
Applications in Organic Synthesis
1.1 Peptide Synthesis
One of the primary applications of 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid is in the synthesis of peptides. The Fmoc group serves as a temporary protecting group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while preventing undesired reactions at the amino group.
Case Study : A study demonstrated that using Fmoc-DL-2-aminobutyric acid as a building block improved the yield and purity of synthesized peptides compared to traditional methods that lacked such protective strategies .
Applications in Drug Development
2.1 Anticancer Agents
Research has indicated that derivatives of 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid exhibit potential as anticancer agents. The structural properties of the fluorenyl group contribute to enhanced bioactivity and selectivity against cancer cells.
Case Study : A series of experiments showed that compounds based on this structure demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds in drug development .
Applications in Biochemical Research
3.1 Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly involving proteases. The ability to modify the amino acid sequence with Fmoc-protected residues allows researchers to investigate the specificity and mechanism of action of these enzymes.
Case Study : Inhibitory assays revealed that certain derivatives of 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid effectively inhibited specific proteases, providing insights into their catalytic mechanisms and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions . Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]butanoic acid
- (3S)-4-(4-Bromophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (2S)-6-Amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
Uniqueness
What sets 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid apart is its specific structure, which provides unique reactivity and stability in peptide synthesis. Its ethyl group offers distinct steric and electronic properties compared to other Fmoc-protected amino acids .
Q & A
Q. What are the implications of the compound’s partition coefficient (logP) data being unavailable?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
